molecular formula C9H7N3 B009163 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 19768-70-8

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No. B009163
CAS RN: 19768-70-8
M. Wt: 157.17 g/mol
InChI Key: AHDVCYJDLHGGRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile involves various strategies, including water-mediated hydroamination and silver-catalyzed aminooxygenation. These methods have enabled the efficient synthesis of methylimidazo[1,2-a]pyridines, demonstrating the versatility of aqueous syntheses and catalytic processes in generating these compounds with moderate to good yields (Mohan, Rao, & Adimurthy, 2013).

Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile and related derivatives have been elucidated using various spectroscopic techniques, including NMR, MS, and IR spectra, along with elemental analysis and X-ray crystallography. These analyses confirm the presence of the imidazo[1,2-a]pyridine skeleton and provide insights into the substitution patterns that influence the compound's reactivity and properties (Yan et al., 2009).

Chemical Reactions and Properties

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile participates in various chemical reactions, including multicomponent reactions, which allow for the efficient synthesis of novel derivatives. For instance, the iron(II)-catalyzed denitration reaction has been applied to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methylnitroolefins, showcasing the compound's versatility in synthetic chemistry (Yan et al., 2012).

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile and its derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. They are utilized in various organic synthesis reactions, including hydroamination, aminooxygenation, and multicomponent reactions. For instance, water-mediated hydroamination and silver-catalyzed aminooxygenation have been reported to synthesize methylimidazo[1,2-a]pyridines efficiently. These methods demonstrate the compound's versatility in synthesizing imidazo[1,2-a]pyrazines and imidazo[2,1-a]isoquinolines with good yields under catalyst-free conditions or with silver catalysis, highlighting the adaptability of these reactions in organic synthesis (Mohan, Rao, & Adimurthy, 2013).

Catalysis and Green Chemistry

The compound also plays a significant role in catalysis and green chemistry applications. It acts as a precursor in multicomponent reactions for synthesizing diverse heterocyclic structures. For example, 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives were synthesized via a three-component reaction involving aldehyde, malononitrile, and 2-aminobenzimidazole in water under microwave irradiation. This method emphasizes the advantages of excellent yield, low cost, reduced environmental impact, and the convenience of procedures, contributing to the principles of green chemistry (Liu et al., 2008).

Biological Activities

Derivatives of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile have been explored for their biological activities, including antimicrobial, antifungal, and antitumor effects. Synthesized compounds exhibit a range of activities against various bacteria and cancer cell lines, demonstrating the potential for developing new therapeutic agents. For instance, pyrazolo[3,4-d]pyrimidine-3-carbonitrile and pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives have shown promising cytotoxicity against human laryngeal epidermoid carcinoma cells, indicating significant antitumor activity (Abdel‐Latif et al., 2016).

Fluorescent Probes and DNA Detection

Novel derivatives of benzimidazo[1,2-a]quinolines, synthesized from 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, have been identified as potential fluorescent probes for DNA detection. These compounds, characterized by their ability to intercalate with DNA, exhibit enhanced fluorescence emission intensity upon binding, suggesting applications as DNA-specific fluorescent probes (Perin et al., 2011).

Future Directions

The future directions of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile research could involve further exploration of its antimicrobial action . Additionally, its potential as a Mtb pantothenate synthetase (PS) inhibitor could be further investigated .

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-8(6-10)12-5-3-2-4-9(12)11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDVCYJDLHGGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941534
Record name 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

CAS RN

19768-70-8
Record name Imidazo(1,2-a)pyridine-3-carbonitrile, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-methylimidazo[1,2-a]pyridine-3-carboxamide (3.50 g, 20 mmol) produced in the above, pyridine (4.85 mL, 60 mmol) and tetrahydrofuran (50 mL) was added dropwise a solution of trifluoroacetic anhydride (4.24 mL, 30 mmol) in tetrahydrofuran (10 mL) under ice-cooling. The mixture was stirred at room temperature for 1 hr, saturated aqueous sodium bicarbonate solution was added, and the mixture was extracted with ethyl acetate. The collected organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the insoluble material was filtered off. The filtrate was concentrated under reduced pressure, and the obtained residue was washed with ethyl acetate/diisopropyl ether to give the title compound (2.5 g, 80%) as a pale-brown solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.24 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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